1-methyl-3-morpholinopyrazin-2(1H)-one
Description
1-Methyl-3-morpholinopyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core (a six-membered ring with two nitrogen atoms and a ketone group) substituted with a methyl group at position 1 and a morpholine moiety at position 2. Morpholine, a saturated six-membered ring containing one oxygen and one nitrogen atom, confers unique physicochemical properties, such as enhanced solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-methyl-3-morpholin-4-ylpyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-10-8(9(11)13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWBOZBLJWVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-morpholinopyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a pyrazine derivative with a morpholine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-morpholinopyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of more saturated analogs.
Substitution: Various substituents can be introduced into the pyrazine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
1-methyl-3-morpholinopyrazin-2(1H)-one could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-morpholinopyrazin-2(1H)-one would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, affecting various molecular pathways.
Comparison with Similar Compounds
Key Observations:
- Pyrazinone vs. Piperazinone: The pyrazinone core (two adjacent nitrogens) differs from piperazinone (two non-adjacent nitrogens, one in a ketone group).
- Morpholine vs. Phenyl Substituents : Morpholine enhances hydrophilicity compared to aromatic substituents like phenyl, as seen in 1-methyl-3-phenylpiperazin-2-one . This may improve bioavailability in aqueous environments.
- Bioactivity: Quinoxaline derivatives (e.g., 1-octyl-3-phenylquinoxalin-2(1H)-one) exhibit pharmacological activity, suggesting pyrazinone analogs with morpholine could target similar pathways .
Physicochemical Properties and Spectroscopic Data
Table 2: NMR Chemical Shift Comparisons
The target compound’s 1H-NMR is expected to show signals for methyl (~δ 3.0–3.5) and morpholine protons (~δ 3.5–4.0), while the pyrazinone ring protons may resonate near δ 7.0–8.5, similar to streptochlorin .
Biological Activity
1-Methyl-3-morpholinopyrazin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₈H₁₀N₄O
- Molecular Weight : 166.19 g/mol
- IUPAC Name : this compound
This compound features a pyrazinone ring fused with a morpholine moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Inhibitory effects on cancer cell proliferation.
- Antimicrobial Properties : Activity against specific bacterial strains.
- Enzyme Inhibition : Interaction with protein kinases involved in cancer signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Bactericidal effects | |
| Enzyme Inhibition | Targeting Raf kinases |
The mechanism of action for this compound primarily involves its interaction with specific molecular targets within cells:
- Protein Kinase Inhibition : The compound has been shown to inhibit Raf kinases, which play a crucial role in the MAPK signaling pathway associated with cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Binding Affinity : The unique structure allows for selective binding to the ATP-binding site of Raf kinases, modulating their activity without significant off-target effects.
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Antitumor Activity in Melanoma
In a study involving human melanoma cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.
Case Study 2: Antimicrobial Efficacy
The compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it exhibited bactericidal activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Discussion
The diverse biological activities of this compound suggest its potential as a lead compound for drug development. Its ability to inhibit key enzymes involved in cancer progression makes it a candidate for further investigation in oncology. Additionally, its antimicrobial properties could lead to applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
